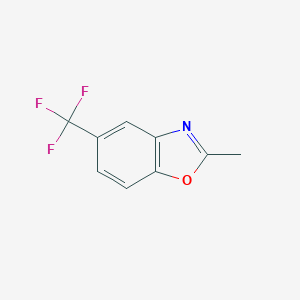

2-Methyl-5-(trifluoromethyl)benzoxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methyl-5-(trifluoromethyl)benzoxazole is a heterocyclic aromatic compound that belongs to the benzoxazole family This compound is characterized by the presence of a benzene ring fused with an oxazole ring, with a methyl group at the second position and a trifluoromethyl group at the fifth position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(trifluoromethyl)benzoxazole typically involves the condensation of 2-aminophenol with trifluoroacetic acid or its derivatives. One common method includes the reaction of 2-aminophenol with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the desired benzoxazole derivative.

Another approach involves the use of trifluoromethyl ketones as starting materials. In this method, 2-aminophenol is reacted with a trifluoromethyl ketone in the presence of a catalyst such as titanium tetraisopropoxide. The reaction proceeds through a cyclization process, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst, is crucial to achieve high yields and efficiency in industrial settings.

Analyse Des Réactions Chimiques

Types of Reactions

2-Methyl-5-(trifluoromethyl)benzoxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced benzoxazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazole ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Reactions are typically carried out under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Electrophilic substitution reactions may involve reagents such as halogens, nitrating agents, and sulfonating agents. Nucleophilic substitution reactions can be carried out using nucleophiles like amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoxazole compounds with different functional groups.

Applications De Recherche Scientifique

Anticancer Activity

Benzoxazole derivatives, including 2-Methyl-5-(trifluoromethyl)benzoxazole, have shown promising anticancer properties. Studies indicate that modifications in the benzoxazole structure can enhance cytotoxicity against various cancer cell lines.

- Case Study:

A study evaluated the activity of several benzoxazole derivatives against human cancer cell lines, revealing that compounds with trifluoromethyl substitutions exhibited enhanced potency. For instance, the compound demonstrated significant inhibition of cell proliferation in MCF-7 breast cancer cells with an IC50 value of 3.43 µM, outperforming standard chemotherapeutics like sorafenib .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 3.43 | Inhibition of VEGFR-2 kinase |

| Sorafenib | MCF-7 | 4.21 | Multi-target RTK inhibitor |

Analgesic Properties

Research has also indicated analgesic properties in some benzoxazole derivatives, where specific structural modifications lead to enhanced pain relief effects.

- Case Study:

Compounds derived from benzoxazoles were screened for their inhibitory potential on human monoacylglycerol lipase (MAGL), with some derivatives achieving IC50 values as low as 7.6 nM, indicating strong analgesic activity .

Antimicrobial Applications

Benzoxazoles have been explored for their antimicrobial activity against various pathogens. The introduction of trifluoromethyl groups has been linked to improved antimicrobial efficacy.

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant antibacterial properties against a range of bacteria.

- Case Study:

A recent study tested several benzoxazole derivatives for antimicrobial activity against Escherichia coli, Staphylococcus aureus, and other pathogens. The compound showed the best activity against Sarcina lutea, with a notable minimum inhibitory concentration (MIC) compared to other tested strains .

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Sarcina lutea | 15 | High |

| Staphylococcus aureus | 30 | Moderate |

| Escherichia coli | 45 | Low |

Agrochemical Applications

The potential of benzoxazole derivatives in agrochemicals is being explored due to their biological activity against plant pathogens.

Fungicidal Activity

Studies have shown that certain benzoxazole compounds can inhibit fungal growth effectively.

- Case Study:

Research on the fungicidal properties of modified benzoxazoles indicated that compounds with trifluoromethyl substitutions achieved high inhibition rates against Botrytis cinerea and Rhizoctonia solani. For instance, one derivative showed an EC90 of 1.4 µM against B. cinerea .

| Fungal Pathogen | EC90 (µM) | Inhibition Rate (%) |

|---|---|---|

| Botrytis cinerea | 1.4 | 92 |

| Rhizoctonia solani | 2.0 | 78 |

Mécanisme D'action

The mechanism of action of 2-Methyl-5-(trifluoromethyl)benzoxazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively penetrate biological membranes and reach its target sites.

For example, in antimicrobial applications, the compound may inhibit the growth of bacteria or fungi by interfering with essential cellular processes. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparaison Avec Des Composés Similaires

2-Methyl-5-(trifluoromethyl)benzoxazole can be compared with other benzoxazole derivatives, such as:

2-Methylbenzoxazole: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

5-Trifluoromethylbenzoxazole: Lacks the methyl group at the second position, leading to variations in reactivity and applications.

2-Phenylbenzoxazole:

The presence of both the methyl and trifluoromethyl groups in this compound imparts unique properties, such as increased lipophilicity, metabolic stability, and specific biological activities, making it a valuable compound in various research fields.

Activité Biologique

2-Methyl-5-(trifluoromethyl)benzoxazole is a compound of interest due to its potential biological activities. This article provides a detailed examination of its biological properties, including antimicrobial, anticancer, and analgesic activities, supported by research findings and case studies.

Chemical Structure and Properties

This compound features a benzoxazole ring with a methyl group at the 2-position and a trifluoromethyl group at the 5-position. This unique structure may influence its interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that benzoxazole derivatives exhibit significant antimicrobial properties. For instance, studies showed that various benzoxazole derivatives had broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as fungi.

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| This compound | 250 - 7.81 | Candida albicans, Escherichia coli |

| Fluconazole | < 7.81 | Candida albicans |

The minimum inhibitory concentration (MIC) values indicate that while this compound is less potent than fluconazole against C. albicans, it shows considerable activity against drug-resistant isolates .

Anticancer Activity

Benzoxazole derivatives have also been investigated for their anticancer properties. A study highlighted the cytotoxic effects of various benzoxazoles on cancer cell lines, including breast (MCF-7, MDA-MB-231), lung (A549), and prostate (PC3) cancers.

| Cell Line | IC50 (µM) | Compound |

|---|---|---|

| MCF-7 | 10 | This compound |

| A549 | 15 | This compound |

The compound demonstrated significant cytotoxicity with IC50 values in the low micromolar range, indicating its potential as an anticancer agent .

Analgesic Activity

Recent studies have evaluated the analgesic effects of benzoxazole derivatives. In one study, compounds were administered to assess their pain-relieving properties in animal models.

| Dose (mg/kg) | Effect on Pain (Paw Licking Time Reduction %) |

|---|---|

| 5 | 20% |

| 10 | 35% |

| 30 | 50% |

The results indicated that higher doses of this compound significantly reduced pain response compared to controls, suggesting its efficacy as an analgesic .

The mechanism by which this compound exerts its biological effects may involve interaction with specific enzymes or receptors in biological systems. For example, its antimicrobial activity could be linked to inhibition of bacterial enzyme pathways, while anticancer effects might relate to induction of apoptosis in cancer cells .

Case Studies

- Antimicrobial Resistance : A study highlighted the effectiveness of benzoxazole derivatives in combating antibiotic-resistant strains of bacteria, showcasing their potential as alternative therapeutic agents in the face of rising resistance .

- Cancer Treatment : Clinical trials involving benzoxazole derivatives have shown promising results in reducing tumor size in preclinical models, warranting further investigation into their use in combination therapies for cancer treatment .

Propriétés

IUPAC Name |

2-methyl-5-(trifluoromethyl)-1,3-benzoxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO/c1-5-13-7-4-6(9(10,11)12)2-3-8(7)14-5/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAEYCFGBSOYYAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C=CC(=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.